(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
CAS No.: 1152111-14-2
Cat. No.: VC2031714
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152111-14-2 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ |
Standard InChI Key | NUZXPHIQZUYMOR-DTORHVGOSA-N |
Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C |
SMILES | CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a stereochemically defined piperazine derivative characterized by its cis-configuration of methyl groups and Boc-protected nitrogen. This specific stereochemical arrangement contributes significantly to its utility in stereoselective synthesis pathways and pharmaceutical applications.
Basic Chemical Information
The fundamental chemical characteristics of this compound are essential for understanding its behavior in various research applications:
Property | Value |
---|---|
CAS Number | 129779-30-2, 1152111-14-2 |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.30-214.31 g/mol |
IUPAC Name | tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate |
Synonyms | cis-1-Boc-3,5-dimethyl-piperazine |
The compound possesses a unique three-dimensional structure that determines its chemical reactivity and biological interactions .
Structural Identifiers
For precise identification in chemical databases and research literature, the following structural identifiers are used:
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ |
Canonical SMILES | CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
Isomeric SMILES | C[C@@H]1CN(CC@@HC)C(=O)OC(C)(C)C |
PubChem CID | 10822535 |
These identifiers enable precise structural representation and facilitate cross-referencing across chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate determine its handling requirements and reactivity patterns in laboratory settings.
Physical Characteristics
Property | Value |
---|---|
Physical State | Solid |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 279.7±15.0 °C at 760 mmHg |
Flash Point | 123.0±20.4 °C |
Commercial Purity | 95-98% |
These physical properties influence the compound's stability, storage requirements, and handling procedures in research environments .
Chemical Reactivity
The compound features several reactive sites that enable diverse chemical transformations:
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The unprotected nitrogen atom can undergo alkylation, acylation, and other nucleophilic reactions
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The Boc protecting group can be selectively removed under acidic conditions
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The piperazine ring can participate in various substitution reactions
These reactive characteristics make it a versatile intermediate in multi-step synthetic pathways, particularly in medicinal chemistry applications where structural diversity is essential for structure-activity relationship studies.
Synthesis Methods
The preparation of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves selective protection of one nitrogen atom in the piperazine ring, requiring careful control of reaction conditions to maintain stereochemical integrity.
Standard Synthetic Approach
The compound is primarily synthesized through the reaction of 3,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects one of the nitrogen atoms with the tert-butyloxycarbonyl group.
The reaction typically proceeds as follows:
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Reaction of 3,5-dimethylpiperazine with di-tert-butyl dicarbonate
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Selective mono-protection of one nitrogen atom
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Purification to isolate the desired product
This synthetic route is favored for its relative simplicity and the ability to maintain stereochemical integrity at the 3 and 5 positions.
Condition | Recommendation |
---|---|
Temperature | 2-8°C or Room temperature |
Light Exposure | Protect from light |
Atmosphere | Inert atmosphere recommended |
Container | Airtight, dark container |
These storage conditions help prevent degradation of the compound and maintain its stereochemical integrity over time .
Solution Preparation Guidelines
For research applications requiring stock solutions, the following preparation guidelines are recommended:
Desired Concentration | Volume Required for Different Amounts | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 4.6664 mL | 23.3318 mL | 46.6636 mL |
5 mM | 0.9333 mL | 4.6664 mL | 9.3327 mL |
10 mM | 0.4666 mL | 2.3332 mL | 4.6664 mL |
When preparing solutions, researchers should:
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Select appropriate solvents based on the compound's solubility
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Store solutions in separate aliquots to avoid degradation from repeated freeze-thaw cycles
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For improved solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial .
Biological Activity and Research Applications
The biological activity of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate underlies its importance in pharmaceutical research and development.
Medicinal Chemistry Applications
This compound serves as a valuable building block in medicinal chemistry, particularly in the development of:
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Neurotransmitter modulators targeting various receptor systems
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Enzyme inhibitors for metabolic pathway regulation
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Structurally diverse pharmaceutical libraries for drug discovery
The distinct stereochemistry of the compound allows for precise control over the three-dimensional arrangement of functional groups in resulting drug candidates, which is critical for receptor binding and biological activity.
Documented Biological Activities
Research has revealed several significant biological activities associated with this compound and its derivatives:
Activity Type | Description |
---|---|
Anticancer Properties | Exhibits cytotoxicity against various cancer cell lines |
Neuroprotective Effects | Reduces markers of oxidative stress in neuronal cultures |
Receptor Modulation | Interacts with neurotransmitter receptors, particularly dopamine systems |
These biological activities highlight the compound's potential in developing therapeutics for various disease states, particularly in neurodegenerative disorders and cancer treatment.
Structure-Activity Relationship Studies
Understanding the relationship between structural features and biological activity is crucial for optimizing the pharmaceutical potential of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate and its derivatives.
Key Structural Features Affecting Activity
Several structural elements contribute to the biological activity profile of this compound:
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The cis-configuration of the methyl groups at positions 3 and 5
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The presence of the Boc protecting group, which can be removed to allow further functionalization
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The basic nitrogen atom, which can serve as a hydrogen bond acceptor or participate in ionic interactions
These structural features provide multiple points for modification, allowing medicinal chemists to fine-tune biological activity and pharmacokinetic properties.
Comparative Analysis with Similar Compounds
When compared to related piperazine derivatives, (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate demonstrates unique properties that can be attributed to its specific stereochemistry and substitution pattern. These unique properties influence both chemical reactivity and biological interactions, making it particularly valuable for specialized applications in pharmaceutical research.
Computational and Analytical Methods
Advanced computational and analytical techniques are essential for characterizing (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate and predicting its behavior in various environments.
Spectroscopic Characterization
Multiple spectroscopic techniques are employed to confirm the identity and purity of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, particularly regarding stereochemistry
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Mass Spectrometry confirms molecular weight and fragmentation patterns
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Infrared Spectroscopy identifies functional groups and confirms the presence of the carbamate functionality
These analytical techniques are crucial for verifying compound identity and purity in research applications .
Computational Predictions
Computational methods provide valuable insights into the compound's properties:
Property | Predicted Value |
---|---|
LogP | XLOGP3: 2.31, WLOGP: 2.36 |
Topological Polar Surface Area | 38.4 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 2 |
These predicted properties help researchers understand the compound's likely behavior in biological systems and guide formulation strategies for pharmaceutical applications.
Current Research Trends and Future Directions
Research involving (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate continues to evolve, with several emerging applications and ongoing investigations.
Emerging Applications
Recent research has expanded the potential applications of this compound beyond traditional medicinal chemistry:
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As a building block for creating peptide mimetics with enhanced stability
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In the development of targeted drug delivery systems
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As a component in the synthesis of imaging agents for diagnostic applications
These emerging applications highlight the versatility of this compound in modern pharmaceutical research .
Future Research Directions
Several promising research directions warrant further investigation:
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Exploration of additional stereoisomers and their biological activity profiles
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Development of improved synthetic routes with higher yields and stereoselectivity
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Investigation of novel functionalization strategies to access previously unexplored chemical space
These research directions could significantly expand the utility of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in pharmaceutical development and other applications.
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